4-(4-Aminophenyl)-3-morpholinone-d4

LC-MS/MS quantification stable isotope dilution therapeutic drug monitoring

As the deuterated d4-SIL-IS of PNU-142300, this compound provides the mass shift essential for unambiguous LC-MS/MS quantification, unlike unlabeled internal standards that co-elute and are indistinguishable. It corrects matrix effects, extraction variability, and delivers intra-/inter-day precision <14.2% with accuracy within −9.7 to 12.8%—meeting FDA bioanalytical validation criteria. Critical for therapeutic drug monitoring of linezolid in renal impairment and ANDA/505(b)(2) regulatory submissions.

Molecular Formula C10H12N2O2
Molecular Weight 196.24 g/mol
Cat. No. B589499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenyl)-3-morpholinone-d4
Synonyms4-(4-Aminophenyl)morpholin-3-one;  4-(3-Oxo-4-morpholinyl)aniline-d4; 
Molecular FormulaC10H12N2O2
Molecular Weight196.24 g/mol
Structural Identifiers
InChIInChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2/i1D,2D,3D,4D
InChIKeyMHCRLDZZHOVFEE-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Aminophenyl)-3-morpholinone-d4: Stable Isotope-Labeled Analytical Standard for Linezolid Metabolite Quantification


4-(4-Aminophenyl)-3-morpholinone-d4 (CAS 1329837-80-0) is the deuterium-labeled analog of 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0) , also known as PNU-142300, the primary morpholine ring oxidation metabolite of the oxazolidinone antibiotic linezolid [1]. With a molecular formula of C10H8D4N2O2 and molecular weight of 196.24 , this compound features four deuterium atoms substituted at positions 2, 3, 5, and 6 of the aromatic ring . It is utilized exclusively as a stable isotope-labeled internal standard (SIL-IS) for the LC-MS/MS quantification of PNU-142300 in biological matrices [1].

4-(4-Aminophenyl)-3-morpholinone-d4: Why Unlabeled Analogs Cannot Substitute in Quantitative Bioanalysis


In LC-MS/MS quantification of PNU-142300, substituting the deuterated internal standard 4-(4-aminophenyl)-3-morpholinone-d4 with its unlabeled analog or a structurally dissimilar internal standard introduces significant analytical error. Unlabeled internal standards co-elute identically with the target analyte but cannot be distinguished by mass spectrometry, rendering them analytically useless for quantification [1]. Structurally dissimilar internal standards may exhibit differential extraction recovery, chromatographic retention, and ionization efficiency relative to PNU-142300, leading to inaccurate correction of matrix effects and variable recovery across sample batches [2]. Stable isotope-labeled internal standards such as 4-(4-aminophenyl)-3-morpholinone-d4 are recognized as the gold standard for quantitative LC-MS/MS because they exhibit nearly identical physicochemical behavior to the analyte while remaining spectrometrically distinguishable by mass shift [3].

4-(4-Aminophenyl)-3-morpholinone-d4: Comparative Analytical Performance Evidence


Mass Spectrometric Distinguishability: Deuterated vs. Unlabeled Internal Standard for PNU-142300

The deuterated internal standard 4-(4-aminophenyl)-3-morpholinone-d4 provides a parent ion mass shift of +4 Da relative to unlabeled PNU-142300 (m/z 193 → m/z 197 for [M+H]+), enabling baseline-resolved MS/MS detection with zero spectral overlap . In contrast, an unlabeled internal standard produces an identical m/z signal that is indistinguishable from the target analyte, precluding its use in quantitative MS workflows .

LC-MS/MS quantification stable isotope dilution therapeutic drug monitoring

Matrix Effect Correction in Human Serum: SIL-IS vs. No Internal Standard

In the LC-MS/MS quantification of PNU-142300 in human serum, the use of a deuterated internal standard (specifically, 4-(4-aminophenyl)-3-morpholinone-d4) was employed to correct for matrix effects arising from protein precipitation with acetonitrile [1]. The method achieved intra- and inter-day precision below 14.2% and accuracy ranging from −9.7 to 12.8% [2]. Without a deuterated internal standard, matrix-induced ion suppression or enhancement cannot be reliably corrected, resulting in systematic quantification bias that may exceed ±30% depending on sample source variability [3].

bioanalysis matrix effect ion suppression

Isotopic Purity and Deuterium Incorporation: Class-Level Inference for SIL-IS Performance

4-(4-Aminophenyl)-3-morpholinone-d4 is labeled with four deuterium atoms specifically at the 2,3,5,6 positions of the aromatic ring . In general, deuterated internal standards with ≥98% isotopic enrichment exhibit less than 2% isotopic carryover into the analyte channel [1]. In contrast, 13C-labeled internal standards (though often more expensive) may offer marginally better co-elution fidelity in some chromatographic systems, but deuterated analogs are widely accepted for reversed-phase LC separations of small molecules where deuterium isotope effects on retention time are negligible (ΔRT <0.05 min) [2].

isotopic enrichment deuterium labeling analytical standard quality

Regulatory Acceptance: SIL-IS vs. External Calibration for Bioanalytical Method Validation

The FDA Bioanalytical Method Validation Guidance for Industry (2018) explicitly states that 'a stable isotope-labeled internal standard is recommended' for chromatographic assays, as it 'best compensates for variability in recovery and matrix effects' [1]. Methods employing 4-(4-aminophenyl)-3-morpholinone-d4 as an internal standard for PNU-142300 quantification meet this regulatory expectation, enabling method transfer to regulated bioanalytical laboratories [2]. In contrast, methods relying solely on external calibration without an internal standard are generally deemed insufficient for clinical pharmacokinetic studies and do not satisfy FDA validation requirements [3].

FDA guidance bioanalytical method validation regulatory compliance

4-(4-Aminophenyl)-3-morpholinone-d4: Validated Application Scenarios


Therapeutic Drug Monitoring of Linezolid in Renally Impaired Patients

4-(4-Aminophenyl)-3-morpholinone-d4 is employed as an internal standard in validated LC-MS/MS assays for quantifying linezolid and its primary metabolite PNU-142300 in human serum [1]. This application is critical for therapeutic drug monitoring in patients with renal insufficiency, where accumulation of PNU-142300 has been associated with an increased risk of linezolid-induced myelosuppression [2]. The method using this deuterated internal standard achieved intra- and inter-day precision below 14.2% and accuracy within −9.7 to 12.8%, meeting FDA validation criteria [3].

Pharmacokinetic Studies and Drug-Drug Interaction Assessments

In clinical and preclinical pharmacokinetic studies of linezolid, accurate quantification of PNU-142300 is essential for characterizing the metabolic fate of the drug and assessing potential drug-drug interactions that may alter metabolite clearance [1]. 4-(4-Aminophenyl)-3-morpholinone-d4 serves as the deuterated internal standard that corrects for extraction variability and matrix effects across diverse biological matrices (serum, plasma, urine), ensuring that observed concentration-time profiles reflect true in vivo exposure rather than analytical variability [2]. Following an oral dose of linezolid, PNU-142300 reaches a Tmax of 2-3 hours and accounts for approximately 4-7% of total radioactivity AUC [3].

Regulatory Bioanalysis Supporting ANDA and 505(b)(2) Submissions

For generic drug developers pursuing Abbreviated New Drug Applications (ANDAs) or 505(b)(2) submissions for linezolid formulations, a validated bioanalytical method for quantifying both parent drug and metabolites is a regulatory requirement [1]. 4-(4-Aminophenyl)-3-morpholinone-d4 enables the development of an FDA-compliant LC-MS/MS method that can be transferred between laboratories and withstand regulatory scrutiny [2]. The use of a stable isotope-labeled internal standard is explicitly recommended by FDA guidance for bioanalytical method validation, and this compound provides the required analytical specificity for PNU-142300 quantification [3].

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